molecular formula C16H30N4O4 B11954941 N,N'-Hexamethylenebis(4-carbamoylmorpholine) CAS No. 24185-22-6

N,N'-Hexamethylenebis(4-carbamoylmorpholine)

Cat. No.: B11954941
CAS No.: 24185-22-6
M. Wt: 342.43 g/mol
InChI Key: QWIQVJVYFVKHNC-UHFFFAOYSA-N
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Description

N,N’-Hexamethylenebis(4-carbamoylmorpholine) is a chemical compound with the molecular formula C16H30N4O4 and a molecular weight of 342.442 g/mol It is known for its unique structure, which includes two morpholine rings connected by a hexamethylene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Hexamethylenebis(4-carbamoylmorpholine) typically involves the reaction of hexamethylene diisocyanate with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol, at room temperature (27-36°C) for 3-3.5 hours . The molar ratio of the reagents is usually maintained at 1:2 to ensure complete reaction.

Industrial Production Methods

Industrial production of N,N’-Hexamethylenebis(4-carbamoylmorpholine) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Hexamethylenebis(4-carbamoylmorpholine) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted morpholine derivatives.

Scientific Research Applications

N,N’-Hexamethylenebis(4-carbamoylmorpholine) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Hexamethylenebis(4-carbamoylmorpholine) involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death . This antimicrobial activity is attributed to its ability to interact with and disrupt the lipid bilayer of microbial cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Hexamethylenebis(4-carbamoylmorpholine) is unique due to its dual morpholine rings connected by a hexamethylene chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use.

Properties

CAS No.

24185-22-6

Molecular Formula

C16H30N4O4

Molecular Weight

342.43 g/mol

IUPAC Name

N-[6-(morpholine-4-carbonylamino)hexyl]morpholine-4-carboxamide

InChI

InChI=1S/C16H30N4O4/c21-15(19-7-11-23-12-8-19)17-5-3-1-2-4-6-18-16(22)20-9-13-24-14-10-20/h1-14H2,(H,17,21)(H,18,22)

InChI Key

QWIQVJVYFVKHNC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCCCCCNC(=O)N2CCOCC2

Origin of Product

United States

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